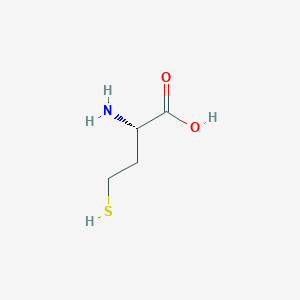

L-Homocysteine

Übersicht

Beschreibung

L-Homocysteine is a non-proteinogenic sulfur-containing amino acid. It is a homologue of cysteine, differing by an additional methylene bridge (-CH₂-). This compound is biosynthesized from methionine by the removal of its terminal Cε methyl group. In the body, it can be recycled into methionine or converted into cysteine with the aid of vitamins B6, B9, and B12 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Homocysteine can be synthesized from methionine through a multi-step process. The first step involves the activation of methionine to S-adenosylmethionine (SAM) by methionine adenosyltransferase. SAM is then converted to S-adenosylhomocysteine (SAH), which is hydrolyzed to this compound by SAH hydrolase .

Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis. One method includes the use of recombinant α-amino-ε-caprolactam racemase, bleomycin hydrolase, and SAH hydrolase to catalyze the conversion of racemic homocysteine thiolactone and adenosine to S-adenosyl-L-homocysteine .

Analyse Chemischer Reaktionen

Oxidation Reactions

L-Homocysteine undergoes oxidation to form homocysteine thiolactone (HTL), a cyclic thioester. This reaction is catalyzed by oxidizing agents like hydrogen peroxide (H₂O₂) under physiological conditions . HTL is implicated in protein damage through N-homocysteinylation, where it modifies lysine residues via amide bond formation .

Key Reaction:

Experimental Data:

- Rate of HTL formation : ~0.5–1.2 µM/min in human plasma at 37°C .

- Cellular Impact : HTL accumulation correlates with oxidative stress and mitochondrial dysfunction .

Reduction Reactions

Reduction of oxidized homocysteine (e.g., homocystine) regenerates the thiol form. Reducing agents like dithiothreitol (DTT) or glutathione (GSH) facilitate this process .

Key Reaction:

Mechanism : The reaction involves thiol-disulfide exchange, critical for maintaining redox balance .

Substitution Reactions

This compound participates in methyltransferase and adenosyltransferase reactions:

Formation of S-Adenosyl-L-Homocysteine (SAH)

SAH is synthesized via the condensation of adenosine and homocysteine, catalyzed by S-adenosylhomocysteine hydrolase (SAHH) .

Key Reaction:

Structural Insights :

- SAHH binds homocysteine via a conserved active site involving His⁶⁸ and Asp²⁴⁶ (mouse SAHH structure) .

- Equilibrium : SAH hydrolysis is reversible but favors adenosine and homocysteine under physiological pH .

Methionine Synthase Reaction

Homocysteine is remethylated to methionine using 5-methyltetrahydrofolate (5-MTHF) as the methyl donor, requiring vitamin B₁₂ as a cofactor .

Key Reaction:

Enzyme Kinetics :

| Parameter | Value | Source |

|---|---|---|

| (Hcy) | 10–20 µM | |

| 0.8–1.2 nmol/min/mg protein |

Transsulfuration Pathway

Homocysteine condenses with serine to form cystathionine , catalyzed by cystathionine β-synthase (CBS, vitamin B₆-dependent) . Subsequent cleavage by cystathionine γ-lyase produces cysteine .

Key Reactions:

Regulation :

Protein S-Homocysteinylation

Homocysteine forms disulfide bonds with cysteine residues in proteins (e.g., albumin, fibronectin), altering their function .

Example :

Consequences :

- Fibronectin : Reduced fibrin-binding capacity impairs wound healing .

- Metallothionein : Disrupted zinc binding compromises antioxidant activity .

Cyclization to Homocysteine Thiolactone

Error-editing by methionyl-tRNA synthetase leads to HTL formation, a toxic byproduct linked to protein damage .

Mechanism :

Pathophysiological Impact :

Analytical Methods for Reaction Monitoring

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

L-Homocysteine is closely associated with cardiovascular diseases, particularly ischemic heart disease. Elevated levels of homocysteine (hyperhomocysteinemia) have been linked to endothelial dysfunction and increased arterial stiffness, contributing to atherosclerosis and thrombosis.

Case Studies and Findings:

- A prospective study indicated that an increase in serum homocysteine concentration by 5 µmol/L was associated with a 41% increased risk of ischemic heart disease .

- In another study, hyperhomocysteinemia was identified as an independent predictor of pulmonary arterial hypertension (PAH), suggesting that monitoring homocysteine levels could serve as a non-invasive risk assessment tool for cardiovascular conditions .

Neurological Function

Research has shown that this compound can affect neurological health. It has excitatory effects on neurons and is implicated in various neurodegenerative disorders.

Key Insights:

- A study involving local administration of homocysteine in animal models demonstrated its excitatory action on neurons, which may relate to neurological symptoms observed in amino acid metabolism disorders .

- Additionally, elevated homocysteine levels are associated with cognitive decline and neuropsychiatric symptoms, particularly in the elderly population .

Metabolic Disorders

This compound serves as a critical biomarker for assessing metabolic health. It is produced during the metabolism of methionine and can indicate deficiencies in vitamins B6, B12, and folate.

Research Findings:

- A clinical trial showed that vitamin B supplementation effectively lowered homocysteine levels in patients with chronic kidney disease, which correlated with improved survival rates .

- The relationship between homocysteine levels and age-related macular degeneration has also been explored, indicating potential pathways for intervention through vitamin supplementation .

Diagnostic Applications

The measurement of homocysteine levels has gained traction as a diagnostic tool for various health conditions.

Diagnostic Potential:

- Studies have established that hyperhomocysteinemia can serve as a biomarker for assessing cardiovascular risk and monitoring treatment efficacy in patients undergoing therapy for cardiovascular diseases .

- The correlation between elevated homocysteine levels and other biomarkers such as N-terminal prohormone of B-type natriuretic peptide (NT-proBNP) further supports its use in clinical settings for evaluating heart failure severity .

Therapeutic Strategies

Given its implications in various health conditions, this compound has been explored as a target for therapeutic interventions.

Treatment Approaches:

- Supplementation with vitamins B6, B12, and folate has been shown to effectively reduce homocysteine levels, which may lower the risk of cardiovascular events .

- A meta-analysis suggested that while homocysteine-lowering therapies have not consistently shown clinical benefits across all populations, targeted interventions may still hold promise for specific patient groups .

Wirkmechanismus

L-Homocysteine is similar to other sulfur-containing amino acids such as cysteine and methionine. it is unique due to its additional methylene bridge and its role as an intermediate in the methionine cycle .

Vergleich Mit ähnlichen Verbindungen

Cysteine: A sulfur-containing amino acid involved in protein synthesis and detoxification.

Methionine: An essential amino acid that serves as a precursor to L-Homocysteine.

Glutathione: A tripeptide containing cysteine, involved in cellular antioxidant defense.

This compound’s unique properties and its involvement in various metabolic pathways make it a compound of significant interest in scientific research and industrial applications.

Biologische Aktivität

L-Homocysteine is a sulfur-containing amino acid that plays a significant role in various biological processes, particularly in cardiovascular health and metabolic pathways. Elevated levels of homocysteine, known as hyperhomocysteinemia, have been implicated in numerous health conditions, including cardiovascular diseases, neurodegenerative disorders, and genetic syndromes. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Metabolism of this compound

This compound is primarily derived from the metabolism of methionine, an essential amino acid. It can be metabolized through two main pathways:

- Remethylation : Converts homocysteine back to methionine, primarily facilitated by the enzyme methylene tetrahydrofolate reductase (MTHFR), which requires vitamin B12 and folate as cofactors.

- Transsulfuration : Converts homocysteine into cysteine via the action of cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), utilizing vitamin B6 as a cofactor.

Abnormalities in these pathways can lead to elevated homocysteine levels, which are associated with various health risks.

Cardiovascular Disease

Elevated homocysteine levels are a strong predictor of cardiovascular events. Research indicates that for every 5 µmol/L increase in serum homocysteine concentration, the risk of ischemic heart disease (IHD) increases by approximately 41% . A study involving over 1,000 patients found that high homocysteine levels were significantly correlated with coronary artery disease and other vascular complications .

Table 1: Association Between Homocysteine Levels and Cardiovascular Events

| Study | Population | Findings |

|---|---|---|

| JAMA Internal Medicine (1998) | 229 cases, 1126 controls | Odds ratio for IHD increased by 41% per 5 µmol/L increase in homocysteine |

| PMC2855132 (2006) | Patients with coronary artery disease | High homocysteine linked to increased mortality risk |

| PMC4326479 (2015) | Cell culture study | Homocysteine exposure led to significant genotoxic stress and cell viability reduction |

Neurodegenerative Disorders

Hyperhomocysteinemia has been linked to neurodegenerative conditions such as Alzheimer's disease. Elevated homocysteine levels may contribute to oxidative stress and neurotoxicity, potentially leading to cognitive decline . The mechanism involves increased production of reactive oxygen species (ROS) and DNA fragmentation in neuronal cells after prolonged exposure to homocysteine .

This compound exerts its biological effects through several mechanisms:

- Protein Modification : Homocysteinylation can modify proteins by forming disulfide bonds or covalent adducts with cysteine residues. This modification can impair protein function, as seen with fibronectin and metallothionein .

- Genotoxic Stress : Prolonged exposure to elevated homocysteine levels induces DNA damage, evidenced by increased DNA fragmentation observed in various studies .

- Cell Cycle Regulation : Homocysteine influences cell cycle proteins such as cyclins and p21, suggesting its role in cell proliferation and apoptosis .

Case Studies

- Vitamin B Supplementation Study : A clinical trial assessed the impact of vitamin B supplementation on lowering homocysteine levels in patients with cardiovascular risk factors. While homocysteine levels decreased significantly in the treatment group, there was no corresponding reduction in mortality rates over three years .

- Gender Differences in Homocysteine Levels : A study found that males had significantly higher plasma homocysteine levels than females, particularly after age 50. This difference underscores the importance of considering demographic factors when assessing cardiovascular risk associated with homocysteine .

Eigenschaften

IUPAC Name |

2-amino-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFHZYDWPBMWHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859946 | |

| Record name | (+/-)-Homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-29-5, 6027-13-0, 454-28-4 | |

| Record name | (±)-Homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | homocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Homocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | homocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-homocysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYSTEINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IJP4A89K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.